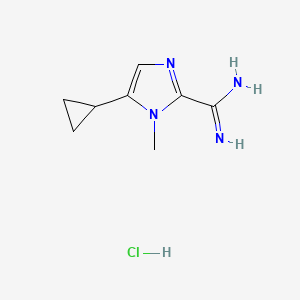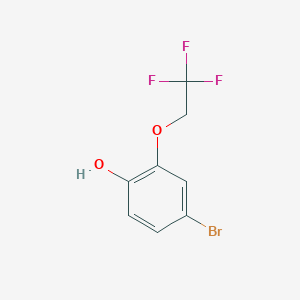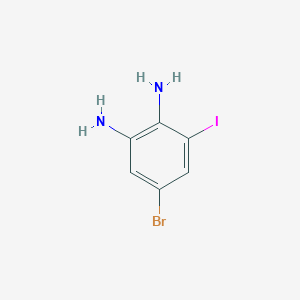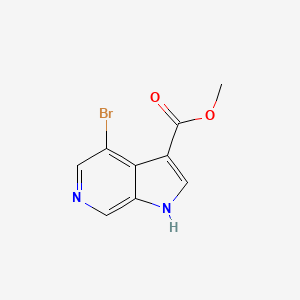
5-cyclopropyl-1-methyl-1H-imidazole-2-carboximidamide hydrochloride
説明
科学的研究の応用
Diastereoselective Synthesis and Chemical Properties
- Synthesis of Alkylcyclopropane-Annelated Methyl Imidazolidinecarboxylates : Research demonstrates the diastereoselective synthesis of cyclopropane and alkylcyclopropane-annelated methyl imidazolidinecarboxylates, highlighting the chemical versatility and potential for creating structurally complex molecules for further application in synthesis and medicinal chemistry (Nötzel et al., 2009).
Corrosion Inhibition
- Copper Corrosion Inhibition : Studies on imidazole derivatives, including 1-(p-tolyl)-4-methylimidazole, reveal their effectiveness as copper corrosion inhibitors in acidic environments, suggesting potential industrial applications for protecting metal surfaces (Gašparac et al., 2000).
Anticancer and Antiparasitic Activity
- Evaluation of Benzimidazole Derivatives for Anti-Tumor Activity : Research into benzimidazole derivatives has shown potential for anticancer applications, with specific compounds demonstrating activity against human cell lines. This highlights the therapeutic potential of imidazole derivatives in oncology (El-Ahwany et al., 2018).
Antioxidant and Neuroprotective Effects
- Protection Against Oxidative Stress : Studies on 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride, a compound structurally related to imidazole derivatives, indicate its potential for protecting against oxidative stress, suggesting applications in preventing neurodegenerative diseases (Kim et al., 2011).
Catalysis and Chemical Fixation of CO2
- Ionic Liquids for CO2 Conversion : Research involving imidazolium-based ionic liquids explores their use as catalysts for converting CO2 into useful products, demonstrating the role of imidazole derivatives in environmental chemistry and sustainable technology (Girard et al., 2014).
作用機序
The mode of action of imidazoles can vary widely, but they often work by interacting with enzymes or receptors in the body. This can lead to changes in biochemical pathways, resulting in various downstream effects .
Pharmacokinetics, or how the body absorbs, distributes, metabolizes, and excretes the compound, can also vary based on the specific structure of the imidazole. Factors such as solubility, stability, and the presence of functional groups can all influence these properties .
The result of the compound’s action can range from therapeutic effects to toxic effects, depending on the specific compound and its targets. The environment in which the compound acts, including factors such as pH, temperature, and the presence of other molecules, can also influence its efficacy and stability .
特性
IUPAC Name |
5-cyclopropyl-1-methylimidazole-2-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.ClH/c1-12-6(5-2-3-5)4-11-8(12)7(9)10;/h4-5H,2-3H2,1H3,(H3,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHAVXRMNXSVDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1C(=N)N)C2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine](/img/structure/B1529529.png)

![(6-Bromopyrazolo[1,5-A]pyrimidin-2-YL)methanol](/img/structure/B1529531.png)
![7-Nitro-imidazo[1,2-A]pyridine](/img/structure/B1529532.png)

![Pyrrolo[3,2-B]pyrrole-1(2H)-carboxylic acid, hexahydro-3A-phenyl-, 1,1-dimethylethyl ester](/img/structure/B1529540.png)

![1-Chloro-4-iodo-[2,7]naphthyridine](/img/structure/B1529543.png)

![7-Thia-2-aza-spiro[3.5]nonane 7,7-dioxide](/img/structure/B1529546.png)
![2,4-Dichloro-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B1529548.png)
![4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1529549.png)